TEAC acts as a potassium channel blocker, meaning it inhibits the flow of potassium ions through these channels in cell membranes. This property makes it a valuable tool in studying the function of potassium channels and their role in various physiological processes. Researchers use TEAC to:
TEAC serves as a convenient source of tetraethylammonium ions (TEA⁺), which can be used in various research applications. These ions possess unique properties, including:
Researchers utilize TEA⁺ for diverse purposes, such as:
TEAC finds application in some organic chemical synthesis reactions. Its role can vary depending on the specific reaction, but it can act as a:
Tetraethylammonium chloride is a quaternary ammonium compound with the chemical formula . It appears as a hygroscopic, colorless crystalline solid and is commonly utilized in various chemical and biological applications. This compound serves as a source of tetraethylammonium ions, which are important in pharmacological and physiological studies. It is also valued in organic synthesis due to its unique properties and reactivity profile .
TEAC is a toxic compound and should be handled with appropriate safety precautions [].
In biological contexts, tetraethylammonium chloride has been extensively studied for its effects on ion channels, particularly potassium channels. It has been used as a ganglionic blocking agent in clinical settings, although it is now considered largely obsolete for therapeutic use. Research indicates that it can effectively block voltage-dependent potassium channels across various tissues, making it a valuable tool in physiological research .
The primary method for synthesizing tetraethylammonium chloride involves the reaction of triethylamine with ethyl halides, typically ethyl chloride. The general reaction can be represented as follows:
Additionally, tetraethylammonium chloride can be produced through salt metathesis reactions involving other tetraethylammonium salts .
Tetraethylammonium chloride finds application in various fields:
Studies have shown that tetraethylammonium chloride interacts with various biological systems, primarily through its action on ion channels. Its blocking effects on potassium channels have been documented extensively, providing insights into its pharmacological properties. Moreover, its interactions with other compounds during synthetic processes highlight its role as a versatile reagent in organic chemistry .
Tetraethylammonium chloride shares similarities with other quaternary ammonium compounds, such as tetraethylammonium bromide and tetraethylammonium iodide. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Unique Characteristics |
---|---|---|
Tetraethylammonium Chloride | Effective in blocking potassium channels; hygroscopic nature | |
Tetraethylammonium Bromide | More lipophilic than tetraethylammonium chloride; used similarly in organic synthesis | |
Tetraethylammonium Iodide | Higher reactivity due to larger iodide ion; used in various
Physical Description Liquid
Deliquescent solid; [Merck Index] Colorless or light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] Hydrogen Bond Acceptor Count 1
Exact Mass 165.1284273 g/mol
Monoisotopic Mass 165.1284273 g/mol
Heavy Atom Count 10
LogP -3.15 (LogP)
Appearance
white to light yellow solid.
UNII
8B82Z83XNN
Related CAS
66-40-0 (Parent)
GHS Hazard Statements
Aggregated GHS information provided by 69 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (34.78%): Harmful if swallowed [Warning Acute toxicity, oral]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (92.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. MeSH Pharmacological Classification
Potassium Channel Blockers
Vapor Pressure
0.00000308 [mmHg]
PictogramsIrritant Other CAS
56-34-8
Wikipedia
Tetraethylammonium_chloride
General Manufacturing Information
All Other Basic Organic Chemical Manufacturing
Ethanaminium, N,N,N-triethyl-, chloride (1:1): ACTIVE Dates
Modify: 2023-08-15
- Barlow, Molec. Pharm. (1971). 7:357-366- Kellet Jr., J. Pharm. Sci. (1965). 54(3):883-887- Eldefrawi M.E. et al., /Permeability of the abdominal nerve cord of the american cockroach, Periplaneta americana L. to quaternary ammonium salts./ J. Exp. Biol. (1967). 46:1-12- Chand N. et al., /Potassium channel blockade induces nonspecific airway hyperractivity in rat isolated trachea: pharmacologic modulation./ Pharm. Comm. (1994). 4(3):173-179- Shah J. et al., /Potassium-channel blockers inhibit inositol triphosphate-induced calcium release in the microsomal fractions isolated from the rat brain./ Biochem. J. (1988). 250:617-620
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